8-bromo-2,6-naphthyridin-1(2H)-one
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Overview
Description
8-bromo-2,6-naphthyridin-1(2H)-one is a heterocyclic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 8th position and a keto group at the 1st position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,6-naphthyridin-1(2H)-one typically involves the bromination of 2,6-naphthyridin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the keto group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for the development of new drugs.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-2,6-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the keto group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,6-naphthyridin-1(2H)-one: The parent compound without the bromine atom.
8-chloro-2,6-naphthyridin-1(2H)-one: A similar compound with a chlorine atom instead of bromine.
8-methyl-2,6-naphthyridin-1(2H)-one: A derivative with a methyl group at the 8th position.
Uniqueness
8-bromo-2,6-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness can be exploited in the design of new compounds with desired properties.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-11-8(12)7(5)6/h1-4H,(H,11,12) |
InChI Key |
IIRFMSVSQRMFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C(C=NC=C21)Br |
Origin of Product |
United States |
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